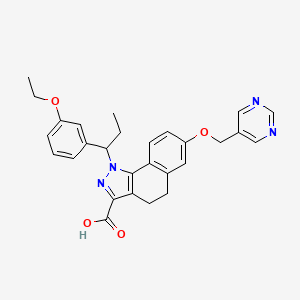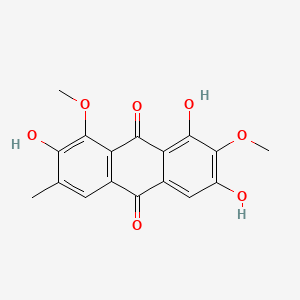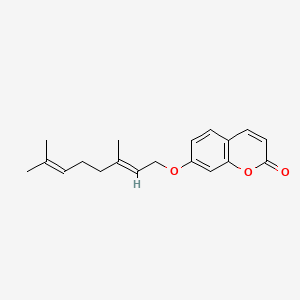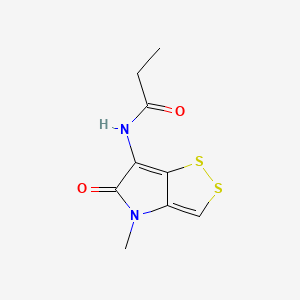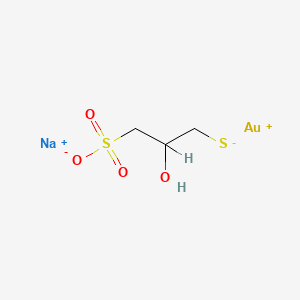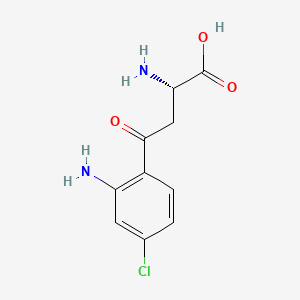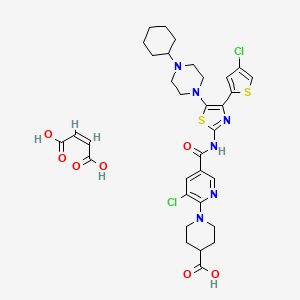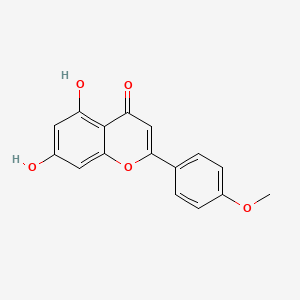
Acacetin
Overview
Description
It has a characteristic C6-C3-C6 structure with the molecular formula C16H12O5 and a molecular weight of 284.27 . Acacetin is known for its numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities .
Mechanism of Action
Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a naturally occurring flavone present in various plants and dietary sources . It has been recognized for its numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities .
Target of Action
This compound has been found to interact with several targets. It has been shown to target the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in osteoarthritis . Network pharmacology screening revealed EGFR, PTGS2, SRC, and ESR1 as the top four overlapping targets in a Protein-Protein Interaction (PPI) network .
Mode of Action
This compound interacts directly with its targets, leading to various changes. For instance, it was found to interact directly with STING, inhibiting the activation of STING and the subsequent phosphorylation of the TBK1/NF-κB pathway in chondrocytes . In the context of sepsis, this compound significantly inhibited the upregulation of p-src induced by LPS and attenuated LPS-induced M1 polarization through gap junctions .
Biochemical Pathways
This compound modulates several biochemical pathways. It has been found to suppress the p38 MAPK signaling pathway and inhibit NF-κB or AP-1-binding activity, subsequently decreasing MMP-2, MMP-9, and u-PA expressions . It also inhibits the activation of the NLRP3 inflammasome , and it has been shown to regulate pathways such as TGF-β/Smad3, MAPK, and PI3K/Akt .
Pharmacokinetics
This compound exhibits poor solubility and relatively low stability in pH 7.4 phosphate buffer, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF), which impacts its bioavailability . A major portion of the initially injected this compound dose remained unabsorbed in the jejunal segments, and the oral bioavailability of this compound was very low at 2.34% . The systemic metabolism of this compound occurred ubiquitously in various tissues, particularly in the liver, where it occurred most extensively, resulting in very high total plasma clearance .
Result of Action
This compound has been shown to have various molecular and cellular effects. It inhibits cell proliferation and induces cell apoptosis . It also reduces the cell survival and proliferation of both types of cells, and induces S- and G2-M phase arrest and also reduces the levels of β-catenin and its downstream target c-myc .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study investigating the phytotoxic effects of this compound on vegetables, it was found that this compound showed strong phytotoxic effects on vegetables, and the allelopathic activity mainly depended on the influence of reactive oxygen species (ROS) and mitosis of the receptor plant .
Biochemical Analysis
Biochemical Properties
Acacetin interacts with various enzymes, proteins, and other biomolecules. It is a 4′-O-methylated flavone of apigenin, the parent compound, and in various plants, species synthesize an enzyme apigenin 4′-O-methyltransferase that utilizes S-adenosyl methionine and 5,7,4′-trihydroxyflavone (apigenin) to produce S-adenosylhomocysteine and this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that this compound attenuated LPS-induced M1 polarization .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit NLRP3 inflammasome activation induced by various agonists, reducing the release of TNF-α, IL-1β, IL-18, and LDH . It also suppressed the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibited NF-κB p65 phosphorylation and nuclear translocation .
Temporal Effects in Laboratory Settings
This compound exhibited poor solubility (≤119 ng/mL) and relatively low stability (27.5–62.0% remaining after 24 h) in pH 7 phosphate buffer and simulated GI fluids . A major portion (97.1%) of the initially injected this compound dose remained unabsorbed in the jejunal segments, and the oral bioavailability of this compound was very low at 2.34% .
Dosage Effects in Animal Models
In animal models, this compound significantly inhibited the sprouting and networking of capillaries in the rat thoracic aortic rings . It also protected mice from renal abscess formation induced by S. aureus and significantly increased survival rates .
Metabolic Pathways
This compound is involved in various metabolic pathways. It mainly exerts its remarkable effects both at transcriptional as well as translational levels. This compound suppressed the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and nuclear factor (NF)-κB, and reduces lipid peroxidation through reactive oxygen species (ROS) scavenging capability .
Subcellular Localization
Studying the subcellular localizations of FcFNSII-1 and FcFNSII-2 demonstrated that N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring . Protein–protein interaction analyses revealed that FcFNSII-2 interacted with chalcone synthase 1, chalcone synthase 2, and chalcone isomerase-like proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acacetin can be synthesized through various chemical reactions. One common method involves the methylation of apigenin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Turnera diffusa, propolis, Dracocephalum moldavica, Betula pendula, Robinia pseudoacacia, Flos Chrysanthemi Indici, Chrysanthemum, safflower, Calamintha, and Linaria species . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Acacetin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Scientific Research Applications
Acacetin has a wide range of scientific research applications:
Comparison with Similar Compounds
Acacetin is compared with other similar flavonoids such as apigenin, luteolin, and diosmetin:
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYIYRPLHHOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197383 | |
| Record name | Acacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-44-4 | |
| Record name | Acacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWI7J0A2CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

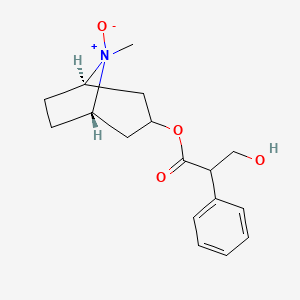
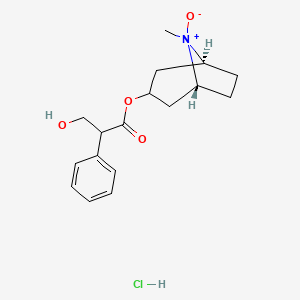
![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
